molecular formula C6H3BrClNO3 B2576690 4-Bromo-5-chloro-2-nitrophenol CAS No. 65001-78-7

4-Bromo-5-chloro-2-nitrophenol

Cat. No.: B2576690
CAS No.: 65001-78-7
M. Wt: 252.45
InChI Key: FDHXSXGNKTYRRU-UHFFFAOYSA-N
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Description

4-Bromo-5-chloro-2-nitrophenol is an organic compound with the molecular formula C6H3BrClNO3 It is a halogenated nitrophenol, characterized by the presence of bromine, chlorine, and nitro groups attached to a phenol ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Bromo-5-chloro-2-nitrophenol typically involves multi-step reactions. One common method includes the nitration of a suitable precursor, followed by bromination and chlorination steps. For example, starting with a phenol derivative, nitration can be achieved using a mixture of concentrated nitric acid and sulfuric acid. Subsequent bromination and chlorination can be carried out using bromine and chlorine reagents under controlled conditions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often using continuous flow reactors and automated systems to ensure consistent quality and efficiency .

Chemical Reactions Analysis

Types of Reactions

4-Bromo-5-chloro-2-nitrophenol undergoes various chemical reactions, including:

Common Reagents and Conditions

    Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base.

    Reduction: Catalytic hydrogenation or metal hydrides like sodium borohydride.

    Oxidation: Potassium permanganate or chromium trioxide.

Major Products Formed

    Substitution: Formation of substituted phenols.

    Reduction: Formation of 4-Bromo-5-chloro-2-aminophenol.

    Oxidation: Formation of quinones.

Scientific Research Applications

4-Bromo-5-chloro-2-nitrophenol has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activity and interactions with enzymes and proteins.

    Medicine: Investigated for its potential use in drug development and as a pharmacophore in medicinal chemistry.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-Bromo-5-chloro-2-nitrophenol is unique due to the specific arrangement of its substituents, which influences its chemical properties and reactivity. This makes it suitable for specific applications where other similar compounds may not be as effective .

Biological Activity

4-Bromo-5-chloro-2-nitrophenol (BCNP) is an organic compound characterized by its phenolic structure and the presence of bromine, chlorine, and nitro substituents. Its molecular formula is C₆H₄BrClN₂O₃, and it appears as a yellow crystalline solid. This compound has garnered interest in various fields, particularly in medicinal chemistry and agriculture, due to its notable biological activities.

BCNP's structure significantly influences its reactivity and biological interactions. The presence of halogen atoms (bromine and chlorine) and the nitro group enhances its electrophilic character, making it a potential candidate for various chemical transformations and biological applications.

Biological Activity Overview

Research indicates that BCNP exhibits several biological activities, primarily due to its ability to interact with biological macromolecules. Key areas of interest include:

  • Antimicrobial Properties : Nitro compounds, including BCNP, are known for their antimicrobial effects. Studies suggest that they disrupt cellular processes by forming reactive intermediates that interact with DNA and proteins.
  • Enzyme Inhibition : BCNP has shown potential as an inhibitor of cytochrome P450 enzymes, which play a crucial role in drug metabolism. This inhibition could influence the efficacy and toxicity of various pharmaceutical agents.
  • Mutagenicity : Some studies have raised concerns about the mutagenic potential of nitrophenols, including BCNP. The compound's ability to form reactive species may lead to DNA damage, warranting further investigation into its safety profile .

The mechanism through which BCNP exerts its biological effects involves several pathways:

  • Formation of Reactive Intermediates : The nitro group can be reduced to form nitroso or hydroxylamine derivatives, which are highly reactive and can alkylate nucleophilic sites on DNA and proteins.
  • Interaction with Cellular Targets : BCNP may bind to various cellular targets, including enzymes and receptors, altering their function and leading to biochemical changes within the cell.

Case Studies

Several studies have explored the biological activity of BCNP:

  • Antimicrobial Activity Study : A study assessed the antimicrobial efficacy of BCNP against various bacterial strains. Results indicated a significant inhibitory effect on Gram-positive bacteria, suggesting its potential as an antibacterial agent.
  • Cytochrome P450 Inhibition Study : Research demonstrated that BCNP inhibits specific cytochrome P450 isoforms involved in drug metabolism. This finding highlights the compound's relevance in pharmacology, particularly in understanding drug interactions.

Comparative Analysis with Similar Compounds

To better understand the unique properties of BCNP, a comparison with structurally similar compounds is useful:

Compound NameKey FeaturesBiological Activity
2-Bromo-4-nitrophenolDifferent position of bromineModerate antimicrobial activity
4-Chloro-2-nitrophenolLacks bromine; affects reactivityLower enzyme inhibition
5-Bromo-4-chloro-2-nitrophenolAnother isomer with different substituent positionsSimilar antimicrobial properties

This table illustrates how variations in substituent positions affect the reactivity and biological activity of these compounds.

Properties

IUPAC Name

4-bromo-5-chloro-2-nitrophenol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H3BrClNO3/c7-3-1-5(9(11)12)6(10)2-4(3)8/h1-2,10H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FDHXSXGNKTYRRU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=CC(=C1Br)Cl)O)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H3BrClNO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

252.45 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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